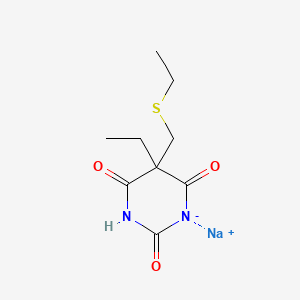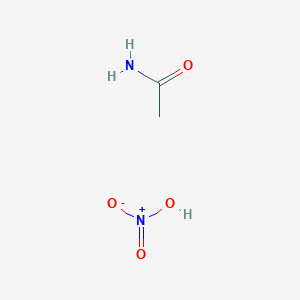
Acetamide, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, nitrate is a compound with the molecular formula C₂H₅NO·HNO₃ and a molecular weight of 122.0800 g/mol . It is derived from acetamide and nitric acid. Acetamide itself is an organic compound with the formula CH₃CONH₂, derived from acetic acid . This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Acetamide, nitrate can be synthesized through the reaction of acetamide with nitric acid. The reaction typically involves mixing acetamide with concentrated nitric acid under controlled conditions to form the nitrate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition.
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or via the hydration of acetonitrile, a byproduct of the production of acrylonitrile . The resulting acetamide can then be reacted with nitric acid to produce this compound.
Analyse Chemischer Reaktionen
Acetamide, nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacetamide under specific conditions.
Reduction: It can be reduced to form acetamide and nitric oxide.
Substitution: The nitrate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro compounds and other nitrogen-containing compounds.
Biology: this compound is used in biochemical studies to investigate the effects of nitrates on biological systems.
Industry: this compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of acetamide, nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission . The nitrate group in this compound is metabolized to nitric oxide, which then exerts its effects by activating the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Acetamide, nitrate can be compared with other similar compounds such as:
N,N-Dimethylacetamide (DMA): DMA is more widely used as a solvent and is not prepared from acetamide.
Acetylamine: Another derivative of acetamide, used in various chemical reactions.
Urea: Contains two amide groups and is used in fertilizers and industrial applications.
This compound is unique due to its nitrate group, which imparts distinct chemical and biological properties compared to other acetamide derivatives.
Eigenschaften
CAS-Nummer |
75238-15-2 |
|---|---|
Molekularformel |
C2H6N2O4 |
Molekulargewicht |
122.08 g/mol |
IUPAC-Name |
acetamide;nitric acid |
InChI |
InChI=1S/C2H5NO.HNO3/c1-2(3)4;2-1(3)4/h1H3,(H2,3,4);(H,2,3,4) |
InChI-Schlüssel |
SLJICQUROTUNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


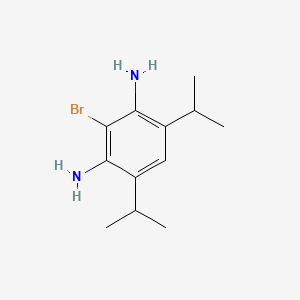
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)



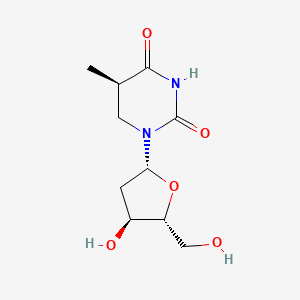


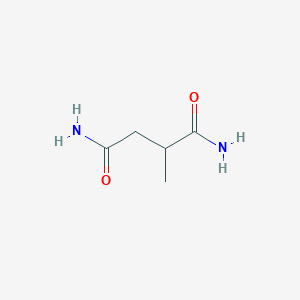
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

